molecular formula C21H21FN2O5 B12405046 N-Desmethyl citalopram-d4 (oxalate)

N-Desmethyl citalopram-d4 (oxalate)

Cat. No.: B12405046
M. Wt: 404.4 g/mol
InChI Key: KIBDQJQSZZNPGM-OAIJHCBKSA-N
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Description

Contextualization within Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Metabolite Research

Citalopram (B1669093) is an antidepressant medication belonging to the selective serotonin reuptake inhibitor (SSRI) class of drugs. veeprho.com It is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social phobia. veeprho.com In the body, citalopram is metabolized, primarily by enzymes in the liver, into various other compounds known as metabolites. The main metabolite of citalopram is N-desmethylcitalopram.

Therefore, accurate measurement of both the parent drug and its metabolites in biological samples, such as blood or plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions. veeprho.com

Role of Deuterated Analogs in Modern Pharmaceutical Science and Bioanalysis

Deuterated analogs, also known as stable isotope-labeled internal standards (SIL-IS), are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.com These deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher molecular weight. pubcompare.ai This slight difference in mass is key to their utility in modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.com

In bioanalysis, an internal standard is a compound of known concentration that is added to a sample before analysis. aptochem.com It helps to correct for any loss of the analyte during sample preparation and for variations in the analytical instrument's response. clearsynth.comkcasbio.com An ideal internal standard should behave as similarly as possible to the analyte of interest. aptochem.com

Deuterated analogs are considered the "gold standard" for internal standards in LC-MS/MS for several reasons: kcasbio.com

Similar Physicochemical Properties: Since they are chemically almost identical to the analyte, they have very similar properties, such as solubility, extraction recovery, and chromatographic retention time. aptochem.com This ensures that the internal standard and the analyte are affected in the same way by the analytical process.

Co-elution: The deuterated internal standard co-elutes with the analyte, meaning they pass through the chromatography column at the same time. aptochem.com This is important for correcting for matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte's signal. clearsynth.comkcasbio.com

Distinct Mass-to-Charge Ratio: Despite their similar behavior, the deuterated internal standard can be easily distinguished from the analyte by the mass spectrometer due to its higher mass. aptochem.com This allows for accurate and precise quantification of the analyte.

The use of deuterated internal standards significantly improves the robustness, reliability, and accuracy of bioanalytical methods. clearsynth.comkcasbio.com

Rationale for Investigating N-Desmethyl Citalopram-d4 (B585831) (Oxalate) as a Research Standard

Given the importance of monitoring citalopram and its primary metabolite, N-desmethylcitalopram, and the advantages of using deuterated internal standards, N-Desmethyl citalopram-d4 (oxalate) is an invaluable research standard. targetmol.comclearsynth.com It is specifically designed for the accurate quantification of N-desmethylcitalopram in biological matrices. veeprho.com

The "d4" in its name indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This provides a sufficient mass shift for clear differentiation from the non-deuterated N-desmethylcitalopram in mass spectrometry. The oxalate (B1200264) salt form provides stability and allows for convenient handling and preparation of standard solutions.

By using N-Desmethyl citalopram-d4 (oxalate) as an internal standard, researchers can develop highly accurate and precise analytical methods to:

Conduct Pharmacokinetic Studies: Determine how the body absorbs, distributes, metabolizes, and excretes citalopram and N-desmethylcitalopram. veeprho.com

Perform Therapeutic Drug Monitoring: Ensure that patients are receiving the optimal dose of citalopram. veeprho.com

Investigate Drug Metabolism: Study the activity of the enzymes responsible for metabolizing citalopram. veeprho.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21FN2O5

Molecular Weight

404.4 g/mol

IUPAC Name

1-[3-(methylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/i4D,5D,6D,7D;

InChI Key

KIBDQJQSZZNPGM-OAIJHCBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCNC)[2H])[2H])F)[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for N Desmethyl Citalopram D4 Oxalate

Strategies for Deuterium (B1214612) Incorporation into Citalopram (B1669093) Metabolites

The strategic incorporation of deuterium into drug metabolites is a key aspect of modern pharmaceutical analysis. Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass, which allows them to be distinguished in a mass spectrometer. medchemexpress.com For a compound like N-Desmethyl citalopram-d4 (B585831), the "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by four deuterium atoms.

The primary goal of this isotopic labeling is to create a stable standard that will not undergo hydrogen-deuterium (H/D) exchange during sample preparation, chromatography, or ionization. nih.gov Therefore, the deuterium atoms are strategically placed at non-labile positions—typically on carbon atoms—where they are not easily exchanged with hydrogen atoms from solvents or other molecules.

Common strategies for deuterium incorporation include:

Use of Deuterated Reagents: The synthesis can employ starting materials or reagents that are already enriched with deuterium. For instance, a key precursor in the citalopram synthesis could be prepared using deuterated solvents (like D₂O) or deuterated reducing agents (like sodium borodeuteride). researchgate.net

Catalytic Exchange Reactions: In some cases, deuterium can be introduced into a molecule through catalytic H/D exchange reactions, where a catalyst facilitates the replacement of hydrogen with deuterium from a deuterium source.

Synthesis from Deuterated Building Blocks: The entire molecular scaffold can be constructed using smaller, deuterated building blocks, ensuring the precise placement and number of deuterium atoms in the final product.

For N-Desmethyl citalopram-d4, the deuterium atoms are typically located on the N-propyl side chain, as this position is metabolically stable and distinct from the site of N-demethylation of the parent drug, citalopram.

Chemical Transformation Pathways to N-Desmethyl Citalopram-d4 (Oxalate)

The synthesis of N-Desmethyl citalopram-d4 (oxalate) is a multi-step process that involves the creation of the core N-desmethylcitalopram structure with incorporated deuterium, followed by purification and salt formation.

A plausible synthetic route begins with the N-demethylation of a deuterated citalopram analogue. The N-demethylation of citalopram is a well-known metabolic transformation mediated by cytochrome P450 enzymes. nih.govnih.gov In a laboratory setting, this can be achieved using chemical reagents. For instance, a deuterated version of citalopram can be treated with α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to yield the N-demethylated secondary amine.

Alternatively, the synthesis can be designed to build the molecule from the ground up, incorporating a deuterated side chain. This approach provides greater control over the position of the deuterium labels.

Once the free base of N-Desmethyl citalopram-d4 has been synthesized and purified, it is converted to its oxalate (B1200264) salt. This is typically achieved by dissolving the purified free base in a suitable organic solvent, such as ethanol (B145695) or ethyl acetate. epo.org A solution of oxalic acid in the same or a compatible solvent is then added, often with stirring. The N-Desmethyl citalopram-d4 (oxalate) salt, being less soluble in the organic solvent, precipitates out of the solution. epo.org The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under a vacuum. This process yields a stable, crystalline salt that is suitable for use as a certified reference material. cerilliant.com

Spectroscopic Verification Techniques for Isotopic Purity and Structural Integrity

Confirming the identity, structural integrity, and isotopic enrichment of N-Desmethyl citalopram-d4 (oxalate) is critical. A combination of advanced spectroscopic techniques is employed for this comprehensive characterization. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is the most critical technique for verifying a deuterated standard. nih.govresearchgate.net

Molecular Mass Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, which must correspond to the theoretical mass of the d4-labeled compound.

Isotopic Purity Assessment: By analyzing the relative intensities of the mass signals for all possible isotopologues (d0, d1, d2, d3, d4), the isotopic purity can be precisely calculated. acs.org The goal is to confirm that the d4 species is the most abundant by a very large margin (typically >98% or >99%).

Interactive Table: Expected Mass Isotopologues Use the dropdown to select an isotopologue and see its corresponding mass characteristics compared to the non-deuterated (d0) compound.

AttributeValue

¹H NMR (Proton NMR): This technique confirms the successful incorporation of deuterium by the disappearance of proton signals at the specific sites of labeling. The rest of the spectrum must match the known structure of N-desmethylcitalopram.

²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, providing confirmation of their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): This method verifies the carbon skeleton of the molecule. Carbon atoms bonded to deuterium will show characteristic changes in their signals (splitting and shifting) compared to the non-labeled compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically coupled with a UV or MS detector, is used to determine the chemical purity of the compound. nih.gov This analysis ensures that the final product is free from starting materials, non-deuterated analogues, and other synthetic by-products.

Interactive Table: Spectroscopic Verification Summary This table summarizes the role of each major analytical technique in the verification of N-Desmethyl citalopram-d4 (oxalate).

TechniquePrimary PurposeInformation Provided
High-Resolution Mass Spectrometry (HRMS)Isotopic Enrichment & Mass VerificationConfirms molecular weight and calculates isotopic purity (% d4). nih.gov
Proton NMR (¹H NMR)Structural Integrity & Label LocationVerifies chemical structure and shows absence of protons at labeled sites. rsc.org
Liquid Chromatography (HPLC/UPLC)Chemical PuritySeparates and quantifies the target compound relative to any impurities. acs.org

Investigative Approaches to N Desmethyl Citalopram Metabolism and Enzyme Kinetics

Enzymatic Biotransformation Pathways of Citalopram (B1669093) to N-Desmethyl Citalopram

The primary route of citalopram metabolism to its main metabolite, N-desmethylcitalopram, is through N-demethylation. This process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov

Several in vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified the key players in this biotransformation. The major isoenzymes involved in the initial N-demethylation of citalopram are CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. nih.govkarger.comnih.govcapes.gov.br The formation of N-desmethylcitalopram is the principal metabolic pathway for citalopram. nih.gov

The relative contributions of these enzymes can vary depending on the concentration of citalopram. At therapeutic concentrations, CYP3A4 is estimated to be responsible for approximately 40-50% of N-desmethylcitalopram formation. karger.comcapes.gov.brnih.gov As the concentration of citalopram increases, the contribution of CYP2C19 also increases, while the role of CYP2D6 appears to diminish. karger.comcapes.gov.brnih.gov

It's noteworthy that the metabolism of citalopram is stereoselective, with a preference for the conversion of the pharmacologically active S-enantiomer, escitalopram. karger.comcapes.gov.brnih.gov Both the S- and R-enantiomers of citalopram undergo similar biotransformation pathways. nih.gov

Further metabolism of N-desmethylcitalopram to N,N-didesmethylcitalopram is exclusively mediated by the CYP2D6 enzyme. karger.comcapes.gov.brnih.gov Another metabolic pathway for citalopram involves the formation of citalopram N-oxide, which is also exclusively catalyzed by CYP2D6. karger.comcapes.gov.brnih.gov Additionally, monoamine oxidase (MAO) has been shown to be involved in the metabolism of citalopram to its propionic acid derivative, particularly in the brain. nih.govnih.gov

The following table summarizes the key enzymes involved in the biotransformation of citalopram and its metabolites.

Parent CompoundMetaboliteKey Enzymes
CitalopramN-DesmethylcitalopramCYP2C19, CYP3A4, CYP2D6 nih.govkarger.comnih.govcapes.gov.br
N-DesmethylcitalopramN,N-DidesmethylcitalopramCYP2D6 karger.comcapes.gov.brnih.gov
CitalopramCitalopram N-OxideCYP2D6 karger.comcapes.gov.brnih.gov
CitalopramCitalopram Propionic AcidMonoamine Oxidase (MAO) nih.govnih.gov

Isotopic Tracing Methodologies for N-Desmethyl Citalopram Metabolic Fate

Isotopic tracing is a powerful technique used to follow the metabolic fate of a drug within a biological system. This methodology involves labeling the drug molecule with a stable or radioactive isotope. In the context of N-desmethylcitalopram, deuterium-labeled analogs, such as N-desmethylcitalopram-d4 (oxalate), serve as valuable tools for metabolic studies.

The use of stable isotopes like deuterium (B1214612) (²H or D) allows researchers to distinguish the drug and its metabolites from their naturally occurring, unlabeled counterparts using mass spectrometry. This is particularly useful in quantitative analyses where the labeled compound can be used as an internal standard for the accurate measurement of the unlabeled analyte in biological samples like plasma or urine. nih.gov

For instance, in a study investigating the metabolism and excretion of citalopram, a ¹⁴C-labeled version of the drug was administered to healthy volunteers. nih.gov This allowed for the tracking of the radioactivity through the body and the identification of various metabolites in urine and feces. The results showed that a significant portion of the administered dose was excreted as metabolites, including N-desmethylcitalopram and its glucuronide conjugate. nih.gov

In Vitro Models for Studying N-Desmethyl Citalopram-d4 (B585831) (Oxalate) Biotransformation

In vitro models are indispensable tools for investigating the metabolic pathways of drugs and their metabolites, including N-desmethylcitalopram-d4 (oxalate). These models provide a controlled environment to study specific enzymatic reactions and identify the enzymes responsible for biotransformation.

Human Liver Microsomes (HLMs) are a widely used in vitro system. nih.govkarger.comnih.govcapes.gov.brnih.govcapes.gov.br HLMs are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. nih.govkarger.comnih.govcapes.gov.brnih.gov Studies with HLMs have been instrumental in confirming the roles of CYP2C19, CYP3A4, and CYP2D6 in the N-demethylation of citalopram. nih.govkarger.comnih.govcapes.gov.brnih.gov By incubating N-desmethylcitalopram-d4 (oxalate) with HLMs and a panel of specific chemical inhibitors or antibodies for different CYP isozymes, researchers can determine the relative contribution of each enzyme to its further metabolism.

cDNA-expressed recombinant CYP enzymes offer a more specific approach. nih.govkarger.comcapes.gov.brnih.govcapes.gov.br In this system, individual human CYP genes are expressed in cell lines (e.g., lymphoblastoid cells), which then produce a single, specific CYP isozyme. nih.govcapes.gov.br This allows for the direct investigation of the catalytic activity of each enzyme towards a substrate without the confounding presence of other enzymes. Studies using recombinant CYP2C19, CYP3A4, and CYP2D6 have confirmed their ability to catalyze the formation of N-desmethylcitalopram from citalopram. nih.govkarger.com Similarly, incubating N-desmethylcitalopram-d4 (oxalate) with these recombinant enzymes can elucidate which specific CYP isozymes are responsible for its subsequent biotransformation.

The following table details the kinetic parameters of the major CYP enzymes involved in the formation of S-desmethylcitalopram from S-citalopram, as determined in a study using expressed cytochromes. nih.gov

EnzymeKm (μM)Relative Contribution to Net Intrinsic Clearance
CYP2C196937%
CYP2D62928%
CYP3A458835%

In Silico Predictions and Molecular Modeling of Citalopram Metabolite Pathways

In recent years, in silico approaches, including molecular modeling and computational predictions, have become increasingly valuable in the study of drug metabolism. These methods complement experimental data by providing insights into the structural and energetic aspects of enzyme-substrate interactions.

Molecular modeling techniques can be used to build three-dimensional models of CYP enzymes and dock citalopram and its metabolites, such as N-desmethylcitalopram, into their active sites. This allows for the visualization of potential binding orientations and the identification of key amino acid residues involved in catalysis. By understanding these interactions, researchers can predict which enzymes are likely to be involved in the metabolism of a particular compound and how genetic variations in these enzymes might affect metabolic activity.

In silico toxicity prediction tools can be used to assess the potential toxicity of metabolites. For example, one study used in silico tools to predict the acute toxicity, genotoxicity, carcinogenicity, and developmental toxicity of citalopram and its metabolites. nih.gov Such predictions can help prioritize which metabolites warrant further experimental investigation.

Furthermore, computational approaches can be used to develop predictive models of drug response. One study investigated an in silico approach to rank antidepressants based on their predicted efficacy by comparing the transcriptional profiles of patients who responded to citalopram with the gene expression profiles induced by various antidepressants in different cell lines. nih.gov While these methods are still under development, they hold promise for personalizing drug therapy in the future.

The integration of in silico predictions with in vitro and in vivo experimental data provides a comprehensive understanding of the metabolic pathways of drugs like citalopram and their metabolites. This multi-faceted approach is crucial for optimizing drug therapy and minimizing the risk of adverse drug reactions.

Pharmacological and Neurobiological Investigations of N Desmethyl Citalopram

In Vitro Receptor Binding Affinity Studies (e.g., Serotonin (B10506) Transporter, SERT)

In vitro studies are crucial for determining a compound's affinity for its molecular targets. N-Desmethylcitalopram, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.org Its primary target is the serotonin transporter (SERT).

Research has established that N-Desmethylcitalopram binds with high affinity to the human serotonin transporter. nih.gov While it is generally considered less potent than citalopram (B1669093), its affinity is significant and cannot be ignored, especially at the concentrations found in patients undergoing citalopram treatment. nih.gov The binding affinity is a measure of how strongly the molecule attaches to the transporter.

Studies exploring the stereochemistry of this interaction have revealed that the S-enantiomer of desmethylcitalopram (B1219260) (S-desmethylcitalopram) is less potent than S-citalopram. Conversely, the R-enantiomer (R-desmethylcitalopram) is reportedly more potent than R-citalopram, highlighting a complex stereochemical relationship in transporter binding. mdpi.com

The table below summarizes the binding affinities (Ki values) of N-desmethylcitalopram and related compounds for the human serotonin transporter (hSERT). A lower Ki value indicates a higher binding affinity.

Table 1: In Vitro Binding Affinities (Ki) for Human Serotonin Transporter (hSERT)

Compound Ki (nM)
Imipramine 1.1
Desipramine 4.0
Clomipramine 0.14
Monomethyl-clomipramine 0.40
Amitriptyline 20
Nortriptyline 41

Data sourced from studies on tricyclic antidepressants which share binding characteristics with citalopram metabolites at the SERT. core.ac.uk

Serotonin Transporter (SERT) Interaction Profiling in Preclinical Models

Preclinical studies using animal models provide insights into the functional consequences of SERT binding in vivo. These investigations have confirmed that N-desmethylcitalopram actively inhibits serotonin reuptake.

In studies with rat brain synaptosomes, a strong correlation was found between the binding affinities of antidepressants for SERT and their ability to inhibit the uptake of serotonin. researchgate.net This suggests that the in vitro binding affinity of N-desmethylcitalopram translates into a functional blockade of the transporter. This action is believed to be a key part of its contribution to the antidepressant effects observed in humans. researchgate.net

Furthermore, in vivo imaging studies in geriatric patients have demonstrated significant SERT occupancy (over 70%) in various brain regions, including the striatum, thalamus, and cortical areas, following treatment with citalopram. johnshopkins.edu Given that N-desmethylcitalopram constitutes a substantial fraction of the circulating drug molecules, it logically contributes to this observed transporter occupancy. nih.gov This high level of occupancy in key limbic and cortical regions is thought to be the direct mechanism for the therapeutic effects of the treatment. johnshopkins.edu Preclinical studies in mice have also shown that developmental exposure to citalopram can lead to lasting changes in emotional behaviors, an effect mediated by the inhibition of serotonin transport. nih.gov

Neurotransmitter System Modulation Studies Beyond Serotonin Reuptake Inhibition

While the primary action of N-desmethylcitalopram is on the serotonin system, its effects on other neurotransmitter systems have also been evaluated to determine its selectivity.

Studies have reported that N-desmethylcitalopram has a significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) compared to SERT. nih.gov Specifically, its affinity for the norepinephrine transporter is reported to be about 500-fold lower than for the serotonin transporter. nih.gov This large difference underscores the high selectivity of N-desmethylcitalopram for the serotonin system.

Screening assays against a wide panel of other neurotransmitter receptors have shown that N-desmethylcitalopram has a low affinity for most of them. At a concentration of 10 µM, it produced less than 50% inhibition of binding at numerous receptors, including various dopamine, adrenergic, and opioid receptors. nih.gov The only potential exception noted was a possible weak affinity for the 5-HT₇ receptor, though this was not considered high. nih.gov This high degree of selectivity for SERT means that the pharmacological actions of N-desmethylcitalopram are predominantly mediated through the inhibition of serotonin reuptake, with negligible direct effects on other major neurotransmitter systems. nih.gov

Table 2: Neurotransmitter Transporter Selectivity of N-Desmethylcitalopram

Transporter Relative Affinity Finding
Serotonin Transporter (SERT) High Primary target of pharmacological action.
Norepinephrine Transporter (NET) ~500-fold lower than SERT Negligible effect from inhibition of NET. nih.gov

Electrophysiological Investigations of N-Desmethyl Citalopram Effects in Cellular Models

Electrophysiology is the study of the electrical properties of biological cells and tissues, which provides a direct measure of a drug's impact on neuronal function. bio-techne.com The primary effect of inhibiting serotonin reuptake with a compound like N-desmethylcitalopram is an increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level then acts on various pre- and post-synaptic serotonin receptors, modulating neuronal activity.

The electrophysiological signature of serotonin neurons, typically located in the brainstem's dorsal raphe nucleus, is characterized by a slow, regular firing pattern. ox.ac.uk The administration of SSRIs, by increasing synaptic serotonin, leads to the activation of inhibitory 5-HT₁A autoreceptors on these neurons, which acutely reduces their firing rate. This is a well-documented initial effect of SSRI action. nih.gov

While direct electrophysiological studies focusing specifically on N-desmethylcitalopram are limited in the public domain, its action as a potent SERT inhibitor implies that it would produce effects consistent with other SSRIs. nih.gov In general, these drugs alter the electrophysiological landscape not only in the raphe nuclei but also in downstream target regions like the hippocampus and prefrontal cortex, which are critically involved in mood regulation. nih.gov The long-term therapeutic effects of SSRIs are associated with a gradual normalization of neuronal firing patterns and synaptic resetting following chronic administration. nih.gov

Quantitative Bioanalytical Methodologies Utilizing N Desmethyl Citalopram D4 Oxalate As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Citalopram (B1669093) and Metabolites

The development of robust and sensitive analytical methods is paramount for the accurate quantification of citalopram and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the leading technique for this purpose due to its high selectivity and sensitivity. researchgate.netnih.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of citalopram and its metabolites, including N-desmethylcitalopram. researchgate.netnih.gov These methods often employ a reversed-phase high-performance liquid chromatography (HPLC) system. nih.govnih.gov For instance, a C18 column can be used for the separation of the racemate of citalopram, while a chiral column like Lux Cellulose-1 is utilized for the separation of its enantiomers. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing an additive like formic acid to improve ionization. researchgate.netresearchgate.netnih.gov

The mass spectrometer is usually a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. researchgate.netnih.gov Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, in one method, the transition for citalopram was m/z 325.3→109.0. researchgate.net The use of deuterated internal standards, such as N-desmethyl citalopram-d4 (B585831), is a common practice in these protocols to ensure accuracy. nih.govnih.gov

A summary of typical LC-MS/MS parameters is presented below:

ParameterTypical Conditions
Chromatography
ColumnC18, Pentafluorophenyl, or Chiral (e.g., Lux Cellulose-1) nih.govnih.gov
Mobile PhaseAcetonitrile/Methanol and water with 0.1-0.25% formic acid researchgate.netresearchgate.net
Flow Rate0.25 - 2.0 mL/min researchgate.netnih.gov
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive mode researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Internal StandardN-Desmethyl citalopram-d4 (oxalate) or other deuterated analogs nih.govnih.gov

Role of N-Desmethyl Citalopram-d4 (Oxalate) as an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with mass spectrometry, an internal standard (IS) is essential for accurate and precise results. scioninstruments.comaptochem.com N-Desmethyl citalopram-d4 (oxalate), being a stable isotope-labeled version of the analyte N-desmethylcitalopram, is an ideal internal standard. veeprho.commedchemexpress.comtargetmol.com Deuterated standards are considered the best choice for LC-MS applications because their physicochemical properties are nearly identical to the analyte of interest. aptochem.comclearsynth.com

The primary functions of N-desmethyl citalopram-d4 as an internal standard include:

Correction for Variability: It compensates for variations that can occur during sample preparation, such as extraction losses, and instrumental analysis, including injection volume inconsistencies and fluctuations in the mass spectrometer's response. scioninstruments.comaptochem.com

Minimizing Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. scioninstruments.comclearsynth.com Since the deuterated internal standard co-elutes and has similar ionization characteristics to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. clearsynth.comtexilajournal.com

Improving Accuracy and Precision: By accounting for potential errors throughout the analytical process, the use of a deuterated internal standard significantly improves the accuracy and precision of the measurement. clearsynth.comtexilajournal.com

The use of a stable isotope-labeled internal standard like N-desmethyl citalopram-d4 is a key component of robust bioanalytical methods, ensuring the reliability of pharmacokinetic and other quantitative studies. veeprho.comaptochem.com

Validation Parameters for Analytical Methods Employing N-Desmethyl Citalopram-d4 (Oxalate)

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. When using N-desmethyl citalopram-d4 as an internal standard, the validation parameters are assessed according to guidelines from regulatory agencies like the FDA. researchgate.netnih.gov Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a specified range. Linearity is typically confirmed if the coefficient of determination (R²) is ≥ 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. nih.gov For bioanalytical methods, the accuracy and precision are typically expected to be within ±15% (or ±20% at the lower limit of quantification). cuny.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Recovery: This parameter assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov

Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard. researchgate.net

Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

A summary of typical validation results for methods using deuterated internal standards for citalopram and its metabolites is provided below:

Validation ParameterTypical Acceptance Criteria/Results
Linearity (R²)≥ 0.99 nih.gov
AccuracyWithin 85-115% (80-120% for LLOQ) cuny.edu
Precision (%CV)≤ 15% (≤ 20% for LLOQ) cuny.edu
RecoveryConsistent and reproducible nih.gov
Matrix EffectCompensated by the internal standard researchgate.net

Application of Isotope Dilution Mass Spectrometry in Pharmacokinetic Studies

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds, such as N-desmethyl citalopram-d4, as internal standards. clearsynth.com This approach is considered a definitive method for obtaining highly accurate and precise measurements, making it particularly valuable for pharmacokinetic studies. researchgate.netresearchgate.net

In pharmacokinetic studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. The accurate measurement of drug and metabolite concentrations in biological fluids like plasma and urine is essential for determining key pharmacokinetic parameters.

The use of N-desmethyl citalopram-d4 in IDMS for pharmacokinetic studies of citalopram offers several advantages:

High Accuracy and Precision: By correcting for nearly all sources of analytical error, IDMS provides highly reliable data for pharmacokinetic modeling. clearsynth.com

Reduced Method Variability: The internal standard helps to minimize the impact of inter-day and intra-day variations in instrument performance and sample preparation. researchgate.net

Enhanced Sensitivity: The selectivity of mass spectrometry allows for the detection and quantification of low concentrations of citalopram and its metabolites, which is often necessary in pharmacokinetic studies. researchgate.net

The data obtained from these studies are crucial for understanding the drug's behavior in the body and for establishing appropriate dosing regimens.

Advanced Sample Preparation Techniques for N-Desmethyl Citalopram-d4 (Oxalate) Analysis

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and to remove interfering substances that could affect the analysis. chromatographyonline.com The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method being used. chromatographyonline.com For the analysis of citalopram and its metabolites, including N-desmethylcitalopram, several advanced sample preparation techniques are employed:

Protein Precipitation (PPT): This is a simple and common method where a solvent, typically acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. researchgate.netnih.gov The supernatant containing the analyte and internal standard is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. researchgate.netwaters.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological fluid into an immiscible organic solvent. nih.gov This technique can provide a cleaner extract than PPT but is more labor-intensive. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or plate to retain the analyte from the sample matrix. nih.gov Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. nih.gov SPE can offer higher selectivity and concentration factors compared to PPT and LLE. cuny.edu Different types of SPE cartridges, such as C18, can be used. nih.gov

Turbulent Flow Chromatography (TFC): TFC is an online sample cleanup technique where the sample is injected onto a column with large particles at a high flow rate. nih.gov The turbulent flow allows small molecules like the analyte and internal standard to diffuse into the pores of the stationary phase while larger molecules like proteins are washed away. nih.gov

A comparison of these techniques is provided in the table below:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Precipitation of proteins with an organic solvent. researchgate.netSimple, fast, and inexpensive. waters.comLess clean extract, potential for matrix effects. chromatographyonline.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids. nih.govCleaner extract than PPT.Labor-intensive, requires larger solvent volumes.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent. nih.govHigh selectivity, can concentrate the analyte. cuny.eduMore complex and costly than PPT.
Turbulent Flow Chromatography (TFC) Online sample cleanup based on particle size and diffusion. nih.govHigh-throughput, automated. nih.govRequires specialized equipment.

The selection of the most appropriate sample preparation technique is critical for achieving the desired sensitivity, accuracy, and throughput in the bioanalysis of citalopram and its metabolites using N-desmethyl citalopram-d4 as an internal standard.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling with N Desmethyl Citalopram D4 Oxalate

In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic profiling in animal models is essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For N-Desmethyl citalopram (B1669093), its pharmacokinetic profile is distinct from the parent compound, citalopram. At steady state in plasma, the concentration of N-desmethylcitalopram (NDCITA) is typically 30–50% of the citalopram level, with a longer plasma half-life of approximately 50 hours compared to 35 hours for citalopram. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Citalopram and its Metabolite

Compound Parameter Value Species Source
Citalopram Half-life (t½) ~35 hours Human nih.gov
N-Desmethylcitalopram Half-life (t½) ~50 hours Human nih.gov
Citalopram Bioavailability ~80% Human nih.govhres.ca

Distribution and Excretion Studies Using Deuterated Analogs

Deuterated analogs are invaluable tools for tracing the distribution and excretion pathways of a drug and its metabolites. Following administration of radiolabeled citalopram in human volunteers, the majority of the dose is recovered in the urine (about 75%), with a smaller portion in the feces (about 10%). nih.gov The urinary profile consists of unchanged citalopram (26%) and several metabolites, including N-desmethylcitalopram (19%). nih.gov

Using a stable isotope label like the d4-moiety in N-Desmethyl citalopram-d4 (B585831) allows researchers to conduct similar studies without the need for radioactivity. Mass spectrometry can easily distinguish the deuterated compound from its endogenous or non-deuterated counterparts, enabling precise tracking through various tissues and excreta. This methodology is crucial for understanding how the metabolite is eliminated from the body, whether it undergoes further biotransformation, and if it accumulates in specific organs. The replacement of hydrogen with deuterium (B1214612) does not typically alter the fundamental distribution and excretion pathways but can change the rate at which these processes occur due to altered metabolism.

Table 2: Excretion Profile of Citalopram and its Metabolites in Humans (% of Dose)

Compound/Metabolite % in Urine % in Feces Source
Total Radioactivity ~75% ~10.5% nih.gov
Unchanged Citalopram 26% - nih.gov
N-Desmethylcitalopram (DCT) 19% - nih.gov
N,N-Didemethylcitalopram (DDCT) 9% - nih.gov

Brain Penetration and Tissue Distribution Assessments

For a centrally acting drug, understanding its ability to cross the blood-brain barrier (BBB) and distribute within the brain is critical. While N-desmethylcitalopram is pharmacologically active, it has been shown to cross the blood-brain barrier less effectively than the parent compound, citalopram. nih.govclinpgx.org Studies in mice have demonstrated that brain concentrations of citalopram are typically higher than corresponding serum concentrations.

Postmortem tissue distribution analysis provides further insight into where the compound accumulates. In a study of 15 fatal aviation accident cases, the distribution of citalopram and N-desmethylcitalopram was analyzed across various tissues. The brain-to-blood ratio for citalopram was found to be approximately 2.3 ± 1.2. dtic.milsemanticscholar.org Similar assessments using N-Desmethyl citalopram-d4 in preclinical animal models would allow for a highly accurate determination of its specific tissue distribution and brain penetration profile, free from interference from the parent drug or other metabolites. Such studies can confirm whether the deuterated analog exhibits a similar distribution pattern to the non-deuterated metabolite and quantify its concentration in the target organ.

Table 3: Postmortem Tissue/Blood Ratios for Citalopram in Humans

Tissue Mean Ratio ± SD Source
Brain 2.3 ± 1.2 dtic.milsemanticscholar.org
Liver 16 ± 8 dtic.milsemanticscholar.org
Lung 15 ± 15 dtic.milsemanticscholar.org
Spleen 8.1 ± 3.7 dtic.milsemanticscholar.org
Kidney 3.6 ± 2.5 dtic.milsemanticscholar.org
Heart 1.9 ± 1.0 dtic.milsemanticscholar.org
Muscle 0.83 ± 0.40 dtic.milsemanticscholar.org

Preclinical Pharmacodynamic Endpoints Related to Serotonergic Activity

The primary mechanism of action for citalopram and N-desmethylcitalopram is the inhibition of the serotonin (B10506) transporter (SERT), which increases the availability of serotonin in the synaptic cleft. wikipedia.orgfda.gov In vitro studies have shown that N-desmethylcitalopram is a potent SERT inhibitor, although less so than citalopram itself. fda.gov The S-enantiomer of N-desmethylcitalopram is 6.6 times more potent at inhibiting serotonin uptake than its R-enantiomer. nih.govclinpgx.org

A key preclinical pharmacodynamic endpoint is the measurement of SERT occupancy in the brain, often assessed using positron emission tomography (PET). researchgate.net Studies have shown that a SERT occupancy of around 80% is associated with the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs). researchgate.netnih.gov Animal models of depression and anxiety, such as the forced swim test or elevated zero maze, are also used to evaluate the functional consequences of SERT inhibition. nih.gov Preclinical studies with N-Desmethyl citalopram-d4 can be used to correlate its specific pharmacokinetic profile with these pharmacodynamic outcomes. By precisely measuring brain concentrations of the deuterated metabolite, researchers can establish a clearer relationship between drug exposure at the target site and the resulting serotonergic activity and behavioral effects. nih.gov

Table 4: Serotonin Transporter (SERT) Binding and Potency

Compound Parameter Finding Source
Citalopram Mechanism Selective Serotonin Reuptake Inhibitor (SSRI) fda.gov
N-Desmethylcitalopram Mechanism Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org
Citalopram vs. Metabolites Potency Citalopram is at least 8 times more potent than its metabolites (DCT, DDCT) at SERT inhibition fda.gov
S-desmethylcitalopram vs. R-desmethylcitalopram Potency S-enantiomer is 6.6 times more potent than R-enantiomer nih.govclinpgx.org

Advanced Research Applications and Future Directions for N Desmethyl Citalopram D4 Oxalate

Metabolomic Profiling in Drug Metabolism Research

The use of deuterated standards like N-desmethyl citalopram-d4 (B585831) is pivotal in metabolomics for elucidating the intricate pathways of drug metabolism. nih.gov The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, yet chemically identical, version of the molecule, which can be readily distinguished by mass spectrometry. researchgate.net This allows for precise quantification and tracking of the metabolite in complex biological matrices.

In drug metabolism research, N-desmethyl citalopram-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and reproducible quantification of the non-labeled metabolite in clinical and preclinical studies. nih.gov This precision is crucial for understanding the pharmacokinetic profile of citalopram (B1669093), as the concentration of its active metabolite, N-desmethylcitalopram, can influence the therapeutic response in patients. nih.govnih.gov

Recent research has highlighted the potential for deuteration to not only serve as a tracer but also to intentionally alter a drug's metabolic profile. nih.gov By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be slowed, a phenomenon known as the "deuterium effect." researchgate.net While N-desmethyl citalopram-d4 is primarily used as a standard, these broader applications of deuteration are a burgeoning area of pharmaceutical research. marketresearchcommunity.comprecisionbusinessinsights.com

Table 1: Applications of Deuterated Standards in Metabolomics

Application Description
Internal Standard Used for accurate quantification of the non-labeled analyte in biological samples by correcting for matrix effects and instrument variability. nih.gov
Metabolic Pathway Elucidation Tracing the biotransformation of a drug by following the metabolic fate of the deuterated analog.
Pharmacokinetic Studies Precisely measuring the concentration of metabolites over time to determine absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

| Kinetic Isotope Effect Studies | Investigating the mechanism and rate-limiting steps of enzymatic reactions involved in drug metabolism. researchgate.net |

Innovative Analytical Applications in Environmental Monitoring (e.g., wastewater)

The widespread use of antidepressants has led to their detection in wastewater and surface waters, raising concerns about their potential environmental impact. nih.govrsc.org N-desmethyl citalopram-d4 is an invaluable tool for the development and validation of sensitive analytical methods to detect and quantify citalopram and its metabolites in environmental samples. nih.govnih.gov

Wastewater-based epidemiology has emerged as a novel approach to monitor public health trends, including the use of pharmaceuticals. nih.gov By analyzing the concentrations of drugs and their metabolites in wastewater, researchers can estimate the consumption of these substances within a community. The use of deuterated internal standards like N-desmethyl citalopram-d4 is essential for the accuracy of these measurements, which can provide valuable data for public health surveillance. ejournals.eu

The presence of antidepressants in aquatic ecosystems can have adverse effects on wildlife. nih.gov Accurate quantification of these compounds is the first step in assessing the environmental risk. Methods employing N-desmethyl citalopram-d4 as an internal standard enable the reliable measurement of N-desmethylcitalopram concentrations in various environmental matrices, contributing to a better understanding of the environmental fate and potential toxicity of these pharmaceuticals. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations of N-Desmethyl Citalopram Interactions

Computational chemistry and molecular dynamics simulations provide powerful tools to investigate the interactions of drug molecules with their biological targets at an atomic level. These methods can be used to study the binding of N-desmethylcitalopram to the serotonin (B10506) transporter (SERT), its primary target. psychscenehub.com

While N-desmethyl citalopram-d4 itself is not typically the direct subject of these simulations (as the minor mass difference has a negligible effect on the simulated interactions), the precise experimental data obtained using the deuterated standard can be used to validate and refine the computational models. For example, experimental data on the binding affinity of N-desmethylcitalopram can be compared with the binding energies calculated from simulations.

Molecular dynamics simulations can also provide insights into how N-desmethylcitalopram interacts with other proteins, such as the cytochrome P450 enzymes involved in its metabolism. Understanding these interactions can help to explain the observed metabolic pathways and the potential for drug-drug interactions.

Emerging Research Frontiers in Deuterated Pharmaceutical Standards

The field of deuterated pharmaceutical standards is continually evolving, with several emerging research frontiers. One area of focus is the development of new and more complex deuterated standards to keep pace with the discovery of new drug metabolites. As our understanding of drug metabolism deepens, there is a growing need for a wider range of labeled internal standards to accurately quantify a broader spectrum of metabolites.

Another emerging trend is the use of deuteration to improve the properties of the drugs themselves, not just for use as analytical standards. neulandlabs.com As mentioned earlier, selective deuteration can alter the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles, reduced side effects, and more convenient dosing regimens. precisionbusinessinsights.com The success of the first FDA-approved deuterated drug, deutetrabenazine, has spurred significant interest in this area. neulandlabs.com

Furthermore, there is ongoing research into more efficient and cost-effective methods for the synthesis of deuterated compounds. neulandlabs.com Advances in synthetic chemistry and biotechnology are making it easier and more affordable to produce these valuable research tools, which will further accelerate research in all the areas discussed above. The development of greener synthesis methods is also a growing priority. marketresearchcommunity.com

Table 2: Compound Names Mentioned in the Article

Compound Name
N-Desmethyl citalopram-d4 (oxalate)
N-Desmethylcitalopram
Citalopram

Q & A

Q. What are the critical steps in synthesizing N-Desmethyl Citalopram-d4 (oxalate), and how does its deuterium labeling affect experimental design?

The synthesis involves introducing deuterium atoms at specific positions (e.g., dimethylamino groups) to create a stable isotopologue. Deuterium labeling requires precise control of reaction conditions (e.g., solvent purity, temperature) to minimize isotopic dilution . The oxalate salt formation follows acid-base reactions, with purification via recrystallization to ensure ≥98% purity . Deuterium labeling enhances detection in mass spectrometry by creating distinct mass shifts, critical for distinguishing metabolites from endogenous compounds .

Q. How is N-Desmethyl Citalopram-d4 (oxalate) utilized as an internal standard in LC-MS/MS pharmacokinetic studies?

It serves as a reference for quantifying parent drugs (e.g., citalopram) and metabolites in biological matrices. Researchers spike known concentrations into samples to correct for matrix effects and ionization variability. For example, (±)-citalopram-d4 hydrobromide and oxalate derivatives are used in cross-validated methods to ensure accuracy in pharmacokinetic parameter calculations (e.g., AUC, Cmax) . Method validation includes linearity (R² > 0.99) and precision (CV < 15%) across physiological concentration ranges.

Q. What metabolic pathways are studied using N-Desmethyl Citalopram-d4 (oxalate), and how does its stability differ from non-deuterated analogs?

It is used to trace CYP450-mediated N-demethylation pathways, a key metabolic route for SSRIs. Deuterium labeling slows metabolic degradation (kinetic isotope effect), increasing the half-life of the parent compound in vitro. This allows precise tracking of metabolite formation rates in hepatocyte assays or microsomal incubations . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 37°C) are critical to validate its use in long-term experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for N-desmethyl metabolites across studies?

Discrepancies often arise from differences in detection limits (e.g., SELUMETINIB N-desmethyl plasma concentrations were <8% of parent drug AUC, requiring ultra-sensitive assays) . Harmonizing methodologies—such as using consistent internal standards (e.g., (±)-citalopram-d4 oxalate) and calibrating LC-MS/MS parameters—reduces variability. Cross-study meta-analyses should account for assay sensitivity, sample preparation (e.g., protein precipitation vs. SPE), and cohort demographics .

Q. What experimental strategies mitigate deuterium-related isotopic effects in kinetic studies?

Isotopic effects (e.g., altered bond dissociation energies) can skew metabolic rate calculations. To address this:

  • Use dual internal standards (deuterated and non-deuterated) to normalize data .
  • Conduct parallel experiments with non-labeled analogs to quantify isotope-induced deviations .
  • Apply computational corrections (e.g., QM/MM modeling) to adjust for kinetic differences in enzyme-substrate interactions .

Q. How is the oxalate counterion validated for purity in N-Desmethyl Citalopram-d4 formulations?

Purity validation involves:

  • HPLC-UV/ELSD : To detect residual solvents or free oxalic acid (limit: ≤0.1%) .
  • NMR spectroscopy : To confirm stoichiometry of the oxalate salt (2:1 or 1:1 drug-to-acid ratio) .
  • Thermogravimetric analysis (TGA) : To assess hygroscopicity and stability under storage conditions (e.g., 4°C vs. −20°C) .

Q. What statistical approaches are recommended for cross-study comparisons of N-desmethyl metabolite pharmacokinetics?

  • Population pharmacokinetic modeling : Hierarchical models account for inter-study variability in CL/F (clearance) and Vd (volume of distribution) .
  • Bayesian meta-analysis : Integrates prior data (e.g., selumetinib N-desmethyl AUC0–∞ ranges) to refine posterior estimates for citalopram analogs .
  • Bland-Altman plots : Identify systematic biases between assay platforms (e.g., MALDI-MSI vs. LC-MS/MS) .

Methodological Considerations

Q. How to validate a deuterated internal standard for quantifying low-abundance metabolites?

  • Selectivity : Confirm no interference from matrix components at the analyte's retention time .
  • Recovery : Assess extraction efficiency (>85%) using spiked blank matrices .
  • Stability : Test under freeze-thaw cycles (≥3 cycles) and long-term storage (−80°C for 6 months) .

Q. What are the best practices for reporting isotopic purity in N-Desmethyl Citalopram-d4 (oxalate)?

  • Isotopic enrichment : Use high-resolution MS (HRMS) to verify ≥98 atom% deuterium at specified positions .
  • Batch documentation : Include certificates of analysis (CoA) detailing synthetic routes and QC metrics (e.g., HPLC chromatograms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.